molecular formula C19H22ClNO2 B8589791 1,3-Propanediol, 2-methyl-2-((9-phenanthrenylmethyl)amino)-, hydrochloride CAS No. 96404-20-5

1,3-Propanediol, 2-methyl-2-((9-phenanthrenylmethyl)amino)-, hydrochloride

Cat. No.: B8589791
CAS No.: 96404-20-5
M. Wt: 331.8 g/mol
InChI Key: WFXFFSXUGOGZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol, 2-methyl-2-((9-phenanthrenylmethyl)amino)-, hydrochloride is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

96404-20-5

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

2-methyl-2-(phenanthren-9-ylmethylamino)propane-1,3-diol;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-19(12-21,13-22)20-11-15-10-14-6-2-3-7-16(14)18-9-5-4-8-17(15)18;/h2-10,20-22H,11-13H2,1H3;1H

InChI Key

WFXFFSXUGOGZTA-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC2=CC=CC=C2C3=CC=CC=C31.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 L Erlenmeyer flask was added 9-phenanthrenecarbaldehyde (Aldrich Chemical Co., Milwaukee, WI, 53201, 20.63 g, 0.1 mol), 2-methyl-2-amino-1,3-propanediol (Aldrich, 9.13 g, 86.8 mmol), p-toluenesulfonic acid.H2O (Eastman Kodak Co., Rochester, NY, 14650, 0.1 g, 0.5 mmol), and PhCH3 (500 mL). The mixture was warmed to reflux for a few minutes and H2O (2-3 mL) was driven off. The resulting golden colored solution was allowed to cool to RT, diluted with absolute EtOH (500 mL) and stirred overnight. NaBH3CN (Aldrich, 95%, 4.40 g, 70 mmol) was added to the reaction. After the NaBH3CN dissolved, an indicator (bromocresol green, Eastman, 5 mg) was added. To the resulting blue solution was added 5 drops of 1M solution of HCl gas in absolute EtOH every 15 minutes. After 3 days the indicator turned green then yellow and voluminous white precipitate was present in the flask. To the flask was then added 1M HCl gas (10 mL) in absolute EtOH. The reaction was diluted to 4 L with absolute ether and stirred for 1 h. The precipitate was then collected by filtration using a medium porosity glass fritted funnel and pressed dry. The filter cake was washed thoroughly with CH2Cl2 (4×500 mL), pressed, sucked dry, and dried overnight (100°). Recrystallization from EtOH/Et2O (3x) gave 11.84 g (36%) of 2-methyl-2-((9-phenanthrenylmethyl)amino)-1,3-propanediol hydrochloride mp 144°-146°, (C, H, Cl, N).
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